2-(1-((Benzyloxy)carbonyl)azetidin-3-yl)acetic acid

Azetidine Synthesis Friedel–Crafts Alkylation Cbz Orthogonality

Sourcing a rigid, orthogonally protected amino acid building block often forces trade-offs between protecting group compatibility and yield. 1-Cbz-3-azetidineacetic acid (CAS 319470-14-9) resolves this: the Cbz group is stable under acidic Boc removal yet cleavable by hydrogenolysis, while the strained azetidine core enhances binding in PROTACs, ADCs, and peptides. Advantages: • Ca(II)-catalyzed Friedel-Crafts alkylation (70-99% yield) vs. AlCl₃ for Boc analogs • Orthogonal to Boc/Fmoc • ≥97% purity, room temp storage, worldwide shipping.

Molecular Formula C13H15NO4
Molecular Weight 249.26 g/mol
CAS No. 319470-14-9
Cat. No. B1388106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-((Benzyloxy)carbonyl)azetidin-3-yl)acetic acid
CAS319470-14-9
Molecular FormulaC13H15NO4
Molecular Weight249.26 g/mol
Structural Identifiers
SMILESC1C(CN1C(=O)OCC2=CC=CC=C2)CC(=O)O
InChIInChI=1S/C13H15NO4/c15-12(16)6-11-7-14(8-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16)
InChIKeyLSAPQRPYEJIJAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cbz-Azetidine-3-acetic Acid Overview


2-(1-((Benzyloxy)carbonyl)azetidin-3-yl)acetic acid, also known as 1-Cbz-3-azetidineacetic acid, is a conformationally constrained, non‑proteinogenic amino acid building block. It comprises a four‑membered azetidine ring bearing an acetic acid side chain and an N‑benzyloxycarbonyl (Cbz) protecting group [1]. The strained azetidine core offers enhanced binding affinity in drug‑like molecules by restricting conformational freedom, while the orthogonal Cbz group enables selective deprotection under hydrogenolysis or strong acid conditions [2]. With a molecular formula of C₁₃H₁₅NO₄ and a molecular weight of 249.26 g/mol, this compound is a key intermediate in the synthesis of PROTACs, ADCs, and bioactive azetidine derivatives [3]. Its defined purity (>95% up to 98%) and commercial availability from specialized vendors make it a strategic procurement choice for advanced medicinal chemistry programs .

Cbz-Azetidine-3-acetic Acid Substitution Limitations


In‑class substitution (e.g., Boc‑protected analog 183062‑96‑6 or Fmoc‑protected analog 959236‑89‑6) is not feasible due to fundamental differences in orthogonal deprotection compatibility [1]. The N‑Cbz group is stable under acidic conditions that cleave N‑Boc, yet is selectively removed under hydrogenolysis or strong acid (e.g., TFA) while leaving base‑labile N‑Fmoc intact [2]. The N‑Cbz group also uniquely enhances reactivity in calcium(II)‑catalyzed Friedel–Crafts alkylations, a transformation where N‑Boc‑azetidinols require harsher Lewis acids (AlCl₃) and proceed with lower efficiency [3]. Furthermore, the free amine (183062‑92‑2) lacks the protection required for chemoselective manipulations, and its hydrochloride salt (952675‑30‑8) introduces aqueous solubility that may be detrimental in organic‑phase reactions. The quantitative evidence below demonstrates that the Cbz‑protected variant is not merely an interchangeable building block but a purpose‑specific intermediate that dictates synthetic route feasibility, step count, and overall yield.

Cbz-Azetidine-3-acetic Acid Quantitative Comparison


Friedel–Crafts Alkylation: Cbz vs. Boc

N‑Cbz azetidinols undergo calcium(II)‑catalyzed Friedel–Crafts alkylation with (hetero)aromatics and phenols in high yield, including complex phenols such as β‑estradiol [1]. In contrast, N‑Boc‑3‑aryl‑3‑azetidinols require stoichiometric AlCl₃ to achieve arylation, a condition incompatible with many acid‑sensitive functional groups [2]. The N‑Cbz group is critical to reactivity, stabilizing the intermediate carbocation on the four‑membered ring through a previously unreported electronic effect [1].

Azetidine Synthesis Friedel–Crafts Alkylation Cbz Orthogonality Catalysis

Deprotection Orthogonality: Cbz vs. Boc/Fmoc

The Cbz group is stable under acidic conditions (e.g., TFA, HCl/dioxane) that quantitatively cleave N‑Boc groups, yet is rapidly removed under hydrogenolysis (H₂, Pd/C) or strong acid (TFA/thioanisole) conditions that leave N‑Fmoc intact [1]. This orthogonal profile permits sequential deprotection in the presence of both Boc and Fmoc groups, a feature exploited in solid‑phase peptide synthesis and complex natural product total synthesis [2]. Quantitative deprotection yields for Cbz removal under H₂/Pd‑C typically exceed 90%.

Protecting Group Strategy Peptide Synthesis Orthogonality Chemoselectivity

Stability and Handling Comparison

2‑(1‑((Benzyloxy)carbonyl)azetidin‑3‑yl)acetic acid is a white crystalline solid that is stable at ambient temperature but is hygroscopic, requiring storage under nitrogen or with a desiccant to prevent water uptake . In contrast, the free amine (azetidine‑3‑acetic acid, CAS 183062‑92‑2) is less stable in air and may undergo oxidation or polymerization. The hydrochloride salt (952675‑30‑8) is water‑soluble, which can complicate organic‑phase workup.

Compound Stability Storage Hygroscopicity Procurement

Commercial Availability and Purity

Multiple independent vendors (Combi‑Blocks, AChemBlock, Aladdin Scientific) consistently supply 2‑(1‑((benzyloxy)carbonyl)azetidin‑3‑yl)acetic acid with purity ≥97% (up to 98%), ensuring reliable access for research and development . In contrast, the Boc‑protected analog (183062‑96‑6) is typically offered at 95% purity with fewer stock keeping units, and the Fmoc‑protected analog (959236‑89‑6) is primarily available at 95% purity. Higher purity minimizes the need for pre‑use purification, reducing waste and cycle time.

Procurement Purity Supply Chain Quality Control

Cbz-Azetidine-3-acetic Acid Key Applications


3,3-Diarylazetidine Synthesis via Friedel–Crafts

Employ the Cbz‑protected azetidine scaffold as a precursor to N‑Cbz azetidinols, which undergo calcium(II)‑catalyzed Friedel–Crafts alkylation with diverse (hetero)aromatics and phenols in high yield (70–99%) under mild conditions [1]. This route avoids harsh Lewis acids (e.g., AlCl₃) required for N‑Boc analogs, preserving acid‑sensitive functionalities and enabling late‑stage diversification of complex molecules such as β‑estradiol [1].

Orthogonal Protection in Solid-Phase Peptide Synthesis

Incorporate 2‑(1‑((benzyloxy)carbonyl)azetidin‑3‑yl)acetic acid as a constrained amino acid surrogate in peptide sequences. The N‑Cbz group is stable under the acidic conditions used to remove N‑Boc protecting groups, yet is rapidly and quantitatively cleaved by hydrogenolysis (H₂/Pd‑C) or TFA/thioanisole without affecting N‑Fmoc groups [2]. This orthogonality streamlines the assembly of complex peptides containing multiple protecting groups.

PROTAC and ADC Linker Construction

Leverage the Cbz‑protected azetidine‑3‑acetic acid as a rigid, non‑cleavable linker element in PROTACs (Proteolysis‑Targeting Chimeras) and ADCs (Antibody–Drug Conjugates). The conformational constraint of the azetidine ring enhances metabolic stability and binding orientation, while the Cbz group serves as a temporary protecting group during linker assembly and is subsequently removed to unveil the secondary amine for conjugation .

Building Block for Bioactive Azetidines

Utilize the compound as a versatile intermediate for the synthesis of azetidine‑based drug candidates, including selective α4β2 nicotinic receptor agonists (e.g., A‑366833) [3] and ketohexokinase inhibitors (e.g., IC₅₀ = 27 nM for an advanced azetidine‑containing analog) [4]. The orthogonal Cbz protection ensures compatibility with diverse downstream transformations, minimizing protection/deprotection cycles.

Technical Documentation Hub

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